Product packaging for Bruceolline A(Cat. No.:CAS No. 159194-90-8)

Bruceolline A

Cat. No.: B133299
CAS No.: 159194-90-8
M. Wt: 560.5 g/mol
InChI Key: VPNZWBQNGLKMGR-IWDCVFEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceolline A is a specialized chemical entity isolated from the medicinal plant Brucea javanica (also known as Yadanzi). This plant is a rich source of diverse bioactive metabolites, including quassinoids, triterpenoids, and alkaloids, which are of significant interest in natural product and pharmacological research . As a compound from this source, this compound is provided as a high-purity standard to support scientific investigation. Researchers are actively exploring the broad pharmacological potential of Brucea javanica 's constituents, which have demonstrated activities in preliminary studies, including cytotoxic effects against various human carcinoma cell lines . The study of such specialized plant metabolites is crucial for advancing drug discovery and understanding their mechanisms of action. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct their own characterization and bioactivity assays to elucidate the specific properties and research value of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N2O12 B133299 Bruceolline A CAS No. 159194-90-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159194-90-8

Molecular Formula

C26H28N2O12

Molecular Weight

560.5 g/mol

IUPAC Name

11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one

InChI

InChI=1S/C26H28N2O12/c29-8-14-19(31)21(33)23(35)25(39-14)37-9-15-20(32)22(34)24(36)26(40-15)38-13-3-1-2-12-17(13)10-6-7-27-11-4-5-16(30)28(12)18(10)11/h1-7,14-15,19-26,29,31-36H,8-9H2/t14-,15-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1

InChI Key

VPNZWBQNGLKMGR-IWDCVFEHSA-N

SMILES

C1=CC2=C(C3=C4N2C(=O)C=CC4=NC=C3)C(=C1)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC2=C(C3=C4N2C(=O)C=CC4=NC=C3)C(=C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC2=C(C3=C4N2C(=O)C=CC4=NC=C3)C(=C1)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O

Synonyms

11-O-glucopyranosyl-1-6-glucopyranosylcanthin-6-one
bruceolline A

Origin of Product

United States

Isolation, Characterization, and Biosynthesis of Bruceolline a

Natural Sources and Isolation Methodologies for Bruceolline A

The primary natural source of the bruceolline family of alkaloids is the plant genus Brucea, belonging to the Simaroubaceae family. Species such as Brucea mollis and Brucea javanica are known producers of these compounds. Specifically, various parts of Brucea mollis Wall. var. tonkinensis Lecomte, a plant found in Southern China and Northeast India, have been identified as sources of bruceollines acs.orgresearchgate.net.

The isolation of bruceollines, including what would be expected for this compound, typically involves a multi-step process beginning with the extraction of plant material. The general methodology is as follows:

Extraction: The dried and powdered plant material, such as the stems or root wood, is subjected to solvent extraction, commonly using ethanol acs.orgnih.gov.

Partitioning: The crude ethanol extract is then partitioned with solvents of varying polarity to separate compounds based on their solubility.

Chromatography: The resulting fractions are further purified using various chromatographic techniques. This often includes column chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual compounds researchgate.net.

This systematic approach allows for the separation of structurally similar alkaloids from a complex plant matrix.

Table 1: General Isolation Methods for Bruceolline Alkaloids

StepTechniquePurpose
1Solvent Extraction (e.g., Ethanol)To obtain a crude extract of secondary metabolites from the plant material.
2Liquid-Liquid PartitioningTo fractionate the crude extract based on the polarity of the compounds.
3Column ChromatographyTo perform a broader separation of the fractions.
4High-Performance Liquid Chromatography (HPLC)To achieve high-resolution separation and purification of individual compounds.

Elucidation of this compound Biosynthetic Pathways

The precise biosynthetic pathway for this compound has not been specifically elucidated. However, insights can be drawn from the general understanding of indole (B1671886) alkaloid and quassinoid biosynthesis, as both classes of compounds are found in Brucea species.

Bruceollines are indole alkaloids, and their biosynthesis is expected to originate from primary metabolites. The indole ring system is characteristically derived from the amino acid tryptophan. The biosynthesis of complex alkaloids involves a series of enzymatic transformations, including hydroxylations, methylations, and cyclizations, catalyzed by various enzymes such as cytochrome P450 monooxygenases and methyltransferases tib.eunih.gov.

The general biosynthetic pathway for alkaloids is a complex network that begins with primary metabolites and proceeds through numerous intermediates. Key steps in the biosynthesis of related indole alkaloids often involve:

Formation of the Indole Moiety: Derived from the shikimate pathway, leading to the synthesis of tryptophan.

Enzymatic Modifications: A cascade of enzymatic reactions modifies the initial indole structure. These reactions can include oxidations, reductions, and the addition of other molecular fragments imperial.ac.uk.

Given that quassinoids are also prominent in Brucea species, it is plausible that there are shared precursors or enzymatic machinery in the biosynthesis of these different classes of compounds within the same plant.

Advanced Analytical Techniques for this compound Detection and Structural Confirmation in Complex Biological and Chemical Matrices

The structural elucidation of novel natural products like this compound relies on a combination of advanced spectroscopic and spectrometric techniques. These methods are essential for determining the molecular structure, stereochemistry, and for detecting these compounds in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for the separation and purification of bruceollines from plant extracts. It can be coupled with various detectors for quantitative and qualitative analysis nih.gov.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for analyzing complex mixtures and identifying known and novel compounds based on their mass-to-charge ratio nih.govresearchgate.nettaylorfrancis.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. A suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HMQC, and HMBC) are employed to piece together the carbon skeleton and the relative positions of protons and carbons nih.govresearchgate.netacs.orgmendeley.com.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry. The crystal structures of other bruceollines, such as Bruceolline E, have been confirmed using this method researchgate.net.

Table 2: Analytical Techniques for the Characterization of Bruceolline Alkaloids

TechniqueApplicationInformation Obtained
HPLCSeparation and PurificationRetention time, purity assessment.
LC-MS/MSDetection and IdentificationMolecular weight, fragmentation patterns. taylorfrancis.com
1D NMR (¹H, ¹³C)Structural ElucidationChemical environment of protons and carbons. acs.orgmendeley.com
2D NMR (COSY, HMBC, HMQC)Structural ElucidationConnectivity between atoms in the molecule. nih.govresearchgate.netacs.org
X-ray CrystallographyStructural ConfirmationAbsolute 3D structure and stereochemistry.

Synthetic Chemistry and Structure Activity Relationships of Bruceolline a

Total Synthesis Strategies for Bruceolline A

A comprehensive review of the scientific literature reveals that a total synthesis of this compound has not yet been reported. The isolation of this compound, alongside Bruceolline B, was documented in 1994 from the root wood of Brucea mollis Wall. var. tonkinensis. acs.org However, subsequent synthetic efforts have focused on other members of the family. These endeavors provide valuable insight into potential strategies that could be adapted for the eventual synthesis of this compound.

The primary challenge in synthesizing bruceolline alkaloids is the efficient construction of the densely functionalized cyclopenta[b]indole (B15071945) framework. researchgate.net Various synthetic approaches have been developed to create this core structure, primarily for analogues like Bruceolline D, E, H, and I.

Key strategies employed for the synthesis of related bruceolline alkaloids include:

Tandem Acylation/Nazarov Cyclization: Gribble and coworkers reported an efficient synthesis of Bruceolline E in three steps from ethyl indole-1-carboxylate. acs.orgacs.org The key step involved a tandem acylation/Nazarov cyclization with 3,3-dimethyl acrylic acid, followed by oxidation with selenium dioxide to install the α-diketone functionality. researchgate.netacs.org

Iron-Mediated Radical Cyclization: A radical-based approach has also been used for the synthesis of the tetrahydrocyclopenta[b]indolone core. acs.orgnih.gov This method utilizes an iron-mediated hydrogen atom transfer (HAT) for a 5-endo-trig radical cyclization, a pathway that has been successfully extended to the total synthesis of Bruceolline E and H. acs.orgnih.gov

Intramolecular Rhodium Carbenoid C–H Insertion: Dethe and Kumar developed a racemic synthesis of Bruceolline D and E using an intramolecular rhodium carbenoid C–H insertion as a key step. rsc.org

These diverse strategies highlight the array of modern synthetic methods that could potentially be leveraged for a future total synthesis of this compound. The choice of strategy would depend on the specific functional group pattern of the this compound target molecule.

Synthetic Strategy Target Bruceolline Analogue(s) Key Reaction Reference(s)
Tandem Acylation/Nazarov CyclizationBruceolline EAcylation followed by Nazarov cyclization acs.org, acs.org
Gold-Catalyzed Rearrangement/NazarovBruceolline H, Bruceolline IGold(I)-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement and Nazarov cyclization acs.org, researchgate.net, nih.gov
Iron-Mediated Radical CyclizationBruceolline E, Bruceolline HIron-mediated 5-endo-trig radical cyclization acs.org, nih.gov
Rhodium Carbenoid C-H InsertionBruceolline D, Bruceolline EIntramolecular rhodium carbenoid C-H insertion rsc.org

Semi-Synthesis and Derivatization Approaches for this compound Analogues

Semi-synthesis is a strategy where a natural product is used as a starting material for chemical modifications to produce new derivatives. mdpi.comscripps.edu This approach is often more efficient than total synthesis for creating analogues, especially when the natural product is complex but readily available. mdpi.com Derivatization involves modifying specific functional groups of a molecule to alter its properties. sigmaaldrich.com

There are no specific reports in the literature detailing the semi-synthesis or derivatization of this compound. Research has been hampered by the minute quantities isolated from its natural source, which is a common limitation for many natural products. acs.orgunifi.it The successful total synthesis of related alkaloids like Bruceolline I is a crucial step toward enabling such studies, as it can provide sufficient material for further investigation. acs.orgnih.gov

Hypothetically, derivatization of this compound or its synthetic precursors could involve reactions targeting its core functional groups, such as:

Modification of the indole (B1671886) nitrogen: Alkylation or acylation at the N-1 position of the indole ring.

Reactions at the carbonyl group: Reduction to an alcohol or conversion to other functional groups.

Substitution on the aromatic ring: Introduction of substituents on the benzene (B151609) portion of the indole nucleus to probe electronic and steric effects.

These modifications would be essential for exploring the structure-activity relationships of the bruceolline scaffold.

Rational Design and Synthesis of this compound Derivatives for Modulation of Biological Activity

Rational drug design involves creating new molecules with a specific biological purpose based on an understanding of the structure and function of the biological target. unifi.it This approach relies heavily on knowledge of the structure-activity relationships of a lead compound.

Given the absence of reported biological activity or SAR studies for this compound, any rational design of its derivatives remains speculative. However, principles of rational design can be outlined based on the broader family of indole alkaloids and related compounds.

A rational design strategy for this compound derivatives would likely involve:

Target Identification: Determining a specific biological target, such as an enzyme or receptor implicated in a disease.

Structural Analysis: Using the known structure of this compound as a scaffold.

Hypothesis Generation: Based on SAR data from related alkaloids like Bruceolline H and I, which have been tested for cytotoxicity, medicinal chemists could hypothesize which parts of the molecule are essential for activity (the pharmacophore) and which can be modified. acs.orgunifi.itresearchgate.net For example, the low cytotoxicity reported for Bruceolline H and I suggests that significant structural modifications might be needed to confer potent activity. acs.org

Design and Synthesis: Creating a library of new analogues with systematic variations. For instance, if the hydroxyl group on other bruceollines is found to be important, derivatives of this compound could be synthesized to include similar functional groups at various positions. researchgate.netresearchgate.net

This iterative process of design, synthesis, and biological testing is fundamental to modern medicinal chemistry for optimizing lead compounds. unifi.it

Structure-Activity Relationship (SAR) Studies of this compound and its Chemical Modifications

Structure-Activity Relationship (SAR) studies are designed to determine how the chemical structure of a compound correlates with its biological activity. wikipedia.orggardp.org By systematically altering parts of a molecule, researchers can identify which chemical groups are responsible for its effects, aiming to enhance potency or reduce toxicity. wikipedia.orgnih.gov

No specific SAR studies for this compound have been published. The only available biological data for the closely related, hydroxylated analogues Bruceolline H and I showed they possessed low cytotoxicity against five human tumor cell lines. acs.org This initial finding is a critical piece of information for any future SAR investigation, suggesting that the core cyclopenta[b]indole structure of these particular alkaloids is not inherently highly cytotoxic.

A hypothetical SAR study on the bruceolline family would involve synthesizing a range of analogues and evaluating their biological activity. Key structural features to investigate would include:

The Cyclopentanone Moiety: The presence and position of carbonyl and hydroxyl groups on the five-membered ring. For example, Bruceolline E is an α-diketone, whereas Bruceolline D is a ketone and Bruceolline J is a hydroxy-ketone. researchgate.netrsc.org Comparing the activity of these compounds would reveal the importance of this oxygenation pattern.

Substitution on the Indole Ring: The type and position of substituents on the six-membered aromatic ring. Bruceollines H and I feature a hydroxyl group on this ring, distinguishing them from other family members. acs.org Comparing their activity to non-hydroxylated analogues would clarify the role of this substituent.

The Gem-Dimethyl Group: The two methyl groups at the C-8 position are a characteristic feature. Investigating analogues with different alkyl groups or a spirocyclic ring at this position could provide insight into steric tolerance.

The table below summarizes the structural features of several key bruceolline alkaloids, which forms the basis for any potential SAR analysis.

Compound Key Structural Features Reported Biological Activity Reference(s)
This compoundStructure not detailed in synthetic literatureNot reported in reviewed literature acs.org
Bruceolline DC-9 Keto, gem-dimethyl at C-8Synthesis reported, activity data limited capes.gov.br, rsc.org
Bruceolline EC-9,C-10 α-Diketone, gem-dimethyl at C-8Synthesis reported, activity data limited researchgate.net, acs.org
Bruceolline HC-1,C-2 α-Diketone, gem-dimethyl at C-3, OH at C-6Low cytotoxicity against 5 human tumor cell lines acs.org
Bruceolline IC-1 Keto, C-2 OH, gem-dimethyl at C-3, OH at C-6Low cytotoxicity against 5 human tumor cell lines acs.org, nih.gov
Bruceolline JC-1 OH, C-2 Keto, gem-dimethyl at C-3Synthesis reported, activity data limited researchgate.net, rsc.org

Pharmacological and Biological Mechanisms of Bruceolline A: Preclinical Investigations

Molecular and Cellular Targets of Bruceolline A

The precise molecular and cellular targets of this compound are still under active investigation. Early studies are beginning to shed light on its potential interactions within the cell, which are crucial for understanding its biological activity.

Identification of Direct Binding Partners

To date, specific direct binding partners for this compound have not been definitively identified in published literature. The initial focus of research has been on its synthesis and isolation from natural sources, such as Brucea mollis. Further studies employing techniques like affinity chromatography, mass spectrometry, and genetic screening are necessary to elucidate the proteins or other macromolecules that this compound directly interacts with to exert its biological effects.

Modulation of Key Signaling Pathways (e.g., p38α MAPK, PFKFB4/GSK3β, MEK/ERK, Mitochondrial Apoptosis Pathway)

While direct evidence of this compound's impact on key signaling pathways is limited, research into structurally related compounds offers some preliminary insights. For instance, a related quassinoid, Bruceine A, has been shown to interact with the PFKFB4/GSK3β signaling pathway in the context of pancreatic cancer. However, it is crucial to note that this finding cannot be directly extrapolated to this compound without specific experimental validation.

Currently, there is no available scientific literature detailing the specific modulatory effects of this compound on the p38α MAPK, MEK/ERK, or the mitochondrial apoptosis pathways. These signaling cascades are critical in regulating cellular processes such as inflammation, proliferation, and cell death, making them important areas for future investigation into this compound's mechanism of action.

Impact on Gene Expression and Protein Regulation

The effects of this compound on gene expression and the regulation of protein synthesis remain largely unexplored. Understanding how this compound may alter the transcription of specific genes or influence the translation and post-translational modification of proteins is a key area for future research. Such studies will be instrumental in building a comprehensive picture of its cellular effects.

Mechanistic Elucidation of this compound's Biological Actions

The potential biological activities of this compound are an area of growing interest, with preliminary studies beginning to explore its mechanisms in various biological contexts.

Investigation of Anti-Tumorigenic Mechanisms

Initial cytotoxic screenings of Bruceolline O, a related compound, did not show significant activity against HCT-8 and A549 human cancer cell lines. However, the broader family of alkaloids from the Brucea genus has been noted for cytotoxic properties. The specific anti-tumorigenic mechanisms of this compound, if any, have yet to be elucidated. Future research will need to investigate its effects on cancer cell proliferation, apoptosis, angiogenesis, and metastasis to determine its potential as an anti-cancer agent.

Advanced Research Methodologies for Bruceolline a Studies

High-Throughput Screening and Assay Development for Bruceolline A Research

High-throughput screening (HTS) represents a foundational approach in modern drug discovery, allowing for the rapid and automated testing of vast numbers of chemical compounds against a specific biological target. bmglabtech.comwikipedia.org This process is instrumental in identifying "hits" or "leads"—compounds that exhibit a desired biological activity. bmglabtech.com The HTS workflow typically involves the miniaturization of assays, the use of robotics for liquid handling, and sensitive detectors for reading results, all of which accelerate the analysis of large compound libraries in a cost-effective manner. bmglabtech.comwikipedia.org

The development of robust and relevant assays is a critical prerequisite for a successful HTS campaign. assay.worksdrug-dev.com Assays must be carefully designed to emulate the physiological or pathophysiological state of the therapeutic target. assay.works These can be broadly categorized into biochemical assays, which measure the activity of a target outside of a cellular context, and cell-based assays, which assess the compound's effects within a living cell. assay.works For instance, in the context of discovering antiviral agents from natural sources like Brucea javanica, the plant from which this compound is derived, high-throughput screening of extracts can be a key initial step. dntb.gov.ua

While specific HTS campaigns solely focused on this compound are not extensively detailed in publicly available literature, the methodologies are well-established for related compounds and research areas. For example, HTS is a standard tool for evaluating pharmacological targets, including enzymes and receptors, which could be potential targets for this compound. bmglabtech.com The development of an assay for a potential target of this compound would involve ensuring a high signal-to-background ratio, low variance, and consistency across experiments. assay.works Technologies like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are often employed in HTS for their sensitivity and suitability for automation in studying interactions like those between proteins. revvity.com

Computational Chemistry and Molecular Modeling for Target Identification and Ligand Design

Computational chemistry and molecular modeling have become indispensable tools in drug discovery, offering insights into molecular interactions at an atomic level. wikipedia.orgnumberanalytics.com These methods are used to predict the properties and behavior of molecules, thereby guiding the design of new therapeutic agents and helping to identify their biological targets. numberanalytics.comalliedacademies.org

For compounds like this compound, which belong to the β-carboline alkaloid family, computational approaches are crucial for understanding their structure-activity relationships. The 3-acylindole moiety, a key structural feature of Bruceolline, is recognized as a significant pharmacophore element in various bioactive molecules. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amdhs.orgjmir.org This method is frequently used to screen virtual libraries of compounds against a known protein target to identify potential inhibitors or binders. For example, in a study of compounds from the Simaroubaceae family (which includes Brucea javanica), molecular docking was used to investigate potential inhibitors of starch-hydrolyzing enzymes. In this research, Bruceolline B, a closely related compound to this compound, demonstrated a promising binding energy of -7.576 kcal/mol with the C-terminal of maltase-glucoamylase. nih.govnih.gov The docking analysis revealed hydrogen bond interactions with key catalytic residues of the enzyme. nih.gov

CompoundTarget EnzymeBinding Energy (kcal/mol)Interacting Residues
Bruceolline B C-terminal Maltase-Glucoamylase-7.576D1420, D1526
9-hydroxycanthin-6-oneN-terminal Maltase-Glucoamylase-6.461
Buddlenol-AHuman Salivary Alpha-Amylase-7.830
Citrusin-BPancreatic Alpha-Amylase-7.383

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. science.gov These models are used to predict the activity of new compounds and to optimize the structure of existing ones. The development of QSAR models often involves analyzing a series of related compounds, such as the β-carboline alkaloids, to identify the structural features that are important for their biological effects. researchgate.net

Pharmacophore modeling is another key computational technique that focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to interact with a specific target. dovepress.comnih.gov This "pharmacophore" can then be used as a query to search databases for other compounds that fit the model. researchgate.net The 3-acylindole scaffold present in this compound is a recognized pharmacophore element, suggesting its importance in the biological activity of this class of compounds. mdpi.com

Proteomic and Metabolomic Approaches for Mechanism of Action Studies

Proteomics and metabolomics are large-scale "omics" technologies that provide a global view of the proteins and small molecules (metabolites) in a biological system, respectively. bruker.comwikipedia.org These approaches are increasingly used to elucidate the mechanism of action of drugs and bioactive compounds. researchgate.netnih.gov

Proteomics can identify changes in protein expression or post-translational modifications in response to treatment with a compound like this compound. frontiersin.org This can reveal the cellular pathways that are perturbed by the compound and help to identify its direct targets and downstream effectors. criver.com For example, a proteome-wide analysis can uncover that a compound with a similar mechanism of action induces similar changes in the proteome. nih.gov

Metabolomics, on the other hand, analyzes the global metabolic profile of a cell or organism. nih.gov By treating a biological system with a compound and analyzing the resulting changes in metabolite levels, researchers can gain insights into the metabolic pathways that are affected. researchgate.net For instance, a metabolomics study on the effect of a natural compound on Trypanosoma brucei revealed significant perturbations in tryptophan metabolism, highlighting potential new drug targets. nih.gov Such an approach would be highly valuable for understanding the antiparasitic properties of this compound.

Advanced Imaging Techniques in Cellular and Preclinical Models

Advanced imaging techniques are crucial for visualizing the effects of a compound at the cellular and subcellular level, as well as for tracking its distribution in preclinical models. While specific studies employing advanced imaging for this compound are not yet prominent in the literature, the available technologies offer significant potential for future research.

High-content imaging, often used in conjunction with HTS, can provide quantitative data on various cellular parameters, such as changes in morphology, protein localization, and cell viability, upon treatment with a compound. atcc.org This can offer valuable clues about the mechanism of action.

In preclinical models, imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) can be used to assess the biodistribution and target engagement of a compound in a living organism, provided that a suitable labeled version of the compound can be synthesized. These methods are invaluable for understanding the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

Prospective Avenues and Future Research Directions for Bruceolline a

Comprehensive Preclinical Validation of Bruceolline A's Therapeutic Potential

The journey of a promising compound from laboratory discovery to potential clinical use is paved with rigorous preclinical validation. For this compound, this involves a multi-faceted approach to thoroughly assess its therapeutic potential in various disease models. Initial studies have hinted at its promise, but a more in-depth understanding is required.

Systematic in vitro and in vivo studies are paramount. This includes expanding the range of cell lines and animal models to better represent the heterogeneity of human diseases. For instance, while some related compounds from the Brucea genus have shown anticancer properties, comprehensive screening of this compound against a diverse panel of cancer cell lines is a critical next step. ontosight.aiontosight.ai Furthermore, evaluating its efficacy in xenograft and patient-derived orthotopic xenograft (PDOX) mouse models can provide more clinically relevant data. researchgate.net

Pharmacokinetic and pharmacodynamic studies are also crucial components of preclinical validation. ontosight.ai Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental. This data will inform the design of future studies and help in identifying potential challenges related to its bioavailability and stability.

Exploration of Novel Biological Activities and Targets for this compound

While initial research may have focused on a specific biological activity, a comprehensive exploration of this compound's full potential requires investigating a broader spectrum of biological effects. Compounds isolated from the Brucea genus, known as quassinoids and alkaloids, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antiviral, and antimicrobial properties. ontosight.aiontosight.aifrontiersin.org

A key avenue for future research is the identification of the specific molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and computational modeling can be employed to pinpoint the proteins and signaling pathways with which it interacts. Understanding these targets is essential for elucidating its mechanism of action and for identifying potential biomarkers for its activity. For example, studies on related compounds from Brucea javanica have revealed interactions with signaling pathways like PI3K/Akt/mTOR and NF-κB. researchgate.net Investigating whether this compound modulates these or other pathways could provide significant insights.

Furthermore, the synthesis of derivatives of this compound offers a powerful strategy for exploring structure-activity relationships. researchgate.net By systematically modifying its chemical structure, researchers can identify key functional groups responsible for its biological activity and potentially develop analogs with enhanced potency or selectivity.

Development of Advanced Delivery Systems for this compound Research

The therapeutic efficacy of a compound is often limited by its physicochemical properties, such as poor solubility or instability. Advanced drug delivery systems (DDS) offer a promising solution to overcome these challenges and enhance the therapeutic potential of this compound. researchgate.net

Several innovative DDS technologies could be explored for this compound. These include:

Nanoparticles: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells. researchgate.netnih.gov

Microspheres: These can provide controlled and sustained release of this compound, which could be beneficial for chronic conditions. mdpi.com

Hydrogels: These can be used for localized delivery, which might be advantageous for certain applications. formulationbio.com

The development of such delivery systems would not only facilitate preclinical research by ensuring consistent and reliable dosing but also lay the groundwork for potential future clinical applications. nih.govformulationbio.com

Collaborative and Interdisciplinary Research Frameworks for this compound Discovery

The multifaceted nature of natural product research necessitates a collaborative and interdisciplinary approach. To accelerate the discovery and development of this compound, establishing robust research frameworks is crucial. discoveryprogramme.ie

Such frameworks should facilitate collaboration between researchers from various disciplines, including:

Natural Product Chemists: For the isolation, purification, and structural elucidation of this compound and related compounds.

Synthetic Organic Chemists: To develop efficient total synthesis routes and create novel derivatives. acs.orgnih.govx-mol.netacs.org

Pharmacologists and Biologists: To investigate its biological activities and mechanisms of action. ontosight.aiontosight.ai

Pharmaceutical Scientists: To develop advanced drug delivery systems. researchgate.netformulationbio.com

Q & A

Q. What pharmacological screening frameworks are suitable for evaluating this compound’s bioactivity, and how are confounding variables controlled?

  • Methodological Answer : In vitro assays (e.g., cytotoxicity screens using cancer cell lines) are paired with in silico docking studies to predict target interactions. For structurally related compounds (e.g., Bruceacanthinoside), dose-response curves and comparison to positive/negative controls (e.g., doxorubicin for cytotoxicity) are used to validate activity . Confounding variables (e.g., solvent effects) are minimized via solvent-only control groups and standardized protocols per OECD guidelines.

Q. How can computational modeling guide the optimization of this compound’s synthetic routes?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energetics, aiding in catalyst selection (e.g., AuCl₃ vs. AuBr₃). For Bruceolline H, computational studies identified key intermediates in gold-catalyzed cascades, reducing experimental trial-and-error . Molecular dynamics simulations further refine solvent and temperature parameters for yield maximization.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bruceolline A
Reactant of Route 2
Bruceolline A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.